1,3-Dioxan-2-one, 4-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxan-2-one, 4-ethenyl- is a cyclic carbonate compound with the chemical formula C5H6O3. It is also known as 4-vinyl-1,3-dioxolan-2-one. This compound is of significant interest in various scientific fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxan-2-one, 4-ethenyl- can be synthesized from acrolein by reacting it with sulfur ylide and carbon dioxide . Another method involves the use of photo-aerobic selenium-π-acid multicatalysis, which activates the carbon-carbon double bond of homoallylic carbonic acid esters using a pyrylium dye and a diselane with ambient air as the oxidant and visible light as the energy source .
Industrial Production Methods
Industrial production methods for 1,3-dioxan-2-one, 4-ethenyl- typically involve the use of strong bases in the presence of carbon dioxide and elemental iodine to furnish the corresponding iodocarbonates . This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxan-2-one, 4-ethenyl- undergoes various types of chemical reactions, including:
Reduction: It can be reduced using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of 1,3-dioxan-2-one, 4-ethenyl- include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Halogenating agents: N-bromosuccinimide (NBS), iodine (I2), bromine (Br2), chlorine (Cl2).
Major Products Formed
The major products formed from these reactions include dioxanone, hydroxyperoxyl radicals, and various halogenated derivatives .
Scientific Research Applications
1,3-Dioxan-2-one, 4-ethenyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-dioxan-2-one, 4-ethenyl- involves the activation of its carbon-carbon double bond by catalytic agents, leading to various chemical transformations. The molecular targets and pathways involved include the formation of cyclic carbonates through intramolecular cyclizations of carbonate nucleophiles onto activated carbon-carbon π-bonds .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-2-one: Similar in structure but lacks the vinyl group.
1,4-Dioxan-2-one: An isomer of 1,3-dioxan-2-one with different reactivity and applications.
Vinyl ethylene carbonate: Another cyclic carbonate with similar reactivity but different applications.
Uniqueness
1,3-Dioxan-2-one, 4-ethenyl- is unique due to its vinyl group, which imparts distinct reactivity and makes it suitable for specific applications in polymer synthesis and material science .
Properties
CAS No. |
113495-34-4 |
---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4-ethenyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C6H8O3/c1-2-5-3-4-8-6(7)9-5/h2,5H,1,3-4H2 |
InChI Key |
QLGJJADOIZNTGA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCOC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.